An In-depth Technical Guide to Tos-PEG6-CH2CO2tBu: Structure, Properties, and Applications
An In-depth Technical Guide to Tos-PEG6-CH2CO2tBu: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tos-PEG6-CH2CO2tBu is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and pharmaceutical development. As a member of the polyethylene glycol (PEG) linker family, it offers a unique combination of functionalities that enable the precise assembly of complex molecular architectures. This technical guide provides a comprehensive overview of the structure, properties, and common applications of Tos-PEG6-CH2CO2tBu, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
This molecule incorporates a hexaethylene glycol (PEG6) spacer, which imparts hydrophilicity, enhances solubility in aqueous media, and can improve the pharmacokinetic profile of conjugated molecules.[1][2] One terminus of the PEG chain is functionalized with a tosyl (Tos) group, an excellent leaving group for nucleophilic substitution reactions with moieties such as amines, thiols, and hydroxyls.[3][4] The other end features a tert-butyl (tBu) protected carboxyl group, which can be deprotected under acidic conditions to reveal a carboxylic acid for subsequent conjugation, typically via amide bond formation.[1][2]
Physicochemical Properties
The distinct chemical functionalities of Tos-PEG6-CH2CO2tBu dictate its physical and chemical properties. The long PEG chain contributes to its solubility in a range of polar organic solvents, a critical attribute for its use in multi-step organic syntheses.
| Property | Value | Source(s) |
| Molecular Formula | C23H38O10S | [1] |
| Molecular Weight | 506.6 g/mol | [1][3][4] |
| CAS Number | 1949793-62-7 | [1] |
| Purity | Typically ≥95% | [3] |
| Appearance | Solid or oil | - |
| Storage Conditions | -20°C | [1] |
| Solubility | High: Polar aprotic solvents (DMSO, DMF)Moderate to High: Chlorinated solvents (DCM, Chloroform), Alcohols (Ethanol, Methanol)Low to Moderate: Aqueous buffers (e.g., PBS)Low: Nonpolar solvents (Hexanes, Toluene) | [5] (inferred) |
Chemical Structure and Reactivity
The structure of Tos-PEG6-CH2CO2tBu is central to its utility as a linker. The tosylate group is highly reactive towards nucleophiles, making it a versatile handle for the initial conjugation step. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, which can be selectively removed later in a synthetic sequence.
Caption: Functional components of the Tos-PEG6-CH2CO2tBu molecule.
Experimental Protocols
General Protocol for Use in PROTAC Synthesis
Tos-PEG6-CH2CO2tBu is frequently employed in the modular synthesis of PROTACs.[6][] A typical workflow involves a two-step sequential coupling process.
-
Nucleophilic Substitution of the Tosyl Group:
-
Objective: To conjugate the linker to the first ligand (either for the E3 ligase or the protein of interest), which contains a nucleophilic group (e.g., an amine or phenol).
-
Materials:
-
E3 Ligase or Target Protein Ligand (1.0 equivalent)
-
Tos-PEG6-CH2CO2tBu (1.1 equivalents)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
-
Base (e.g., K2CO3, DIPEA) (1.5 - 2.0 equivalents)
-
-
Procedure:
-
Dissolve the ligand in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the base to the solution and stir for 10-15 minutes at room temperature.
-
Add a solution of Tos-PEG6-CH2CO2tBu in the anhydrous solvent to the reaction mixture.
-
Heat the reaction (e.g., to 60-80 °C) and monitor its progress using an appropriate analytical technique such as LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Purify the resulting intermediate, Ligand-PEG6-CH2CO2tBu, using column chromatography.
-
-
-
Deprotection of the t-Butyl Ester:
-
Objective: To remove the tert-butyl protecting group to reveal the free carboxylic acid.
-
Materials:
-
Ligand-PEG6-CH2CO2tBu intermediate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Dissolve the intermediate in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by LC-MS or TLC until the starting material is consumed (typically 1-2 hours).
-
Remove the solvent and excess TFA under reduced pressure. The resulting TFA salt can often be used directly in the next step.
-
-
-
Amide Bond Formation:
-
Objective: To couple the deprotected linker-ligand conjugate with the second ligand containing a primary or secondary amine.
-
Materials:
-
Deprotected Ligand-PEG6-CH2CO2H intermediate (1.0 equivalent)
-
Second Ligand (containing an amine) (1.1 equivalents)
-
Anhydrous DMF
-
Peptide coupling reagent (e.g., HATU, HBTU) (1.2 equivalents)
-
Base (e.g., DIPEA) (2.0-3.0 equivalents)
-
-
Procedure:
-
Dissolve the deprotected intermediate and the second ligand in anhydrous DMF under an inert atmosphere.
-
Add the coupling reagent and DIPEA.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC product by preparative HPLC.
-
-
Applications in Targeted Protein Degradation
The primary application of Tos-PEG6-CH2CO2tBu is in the construction of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase to it. The linker is a critical component, as its length, flexibility, and composition influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for ubiquitination and subsequent proteasomal degradation.[6]
The PEG6 linker offers several advantages in PROTAC design:
-
Enhanced Solubility: The hydrophilic PEG chain can improve the solubility and cell permeability of the final PROTAC, which are often challenging properties to optimize.
-
Optimal Length and Flexibility: A six-unit PEG linker often provides the necessary length and conformational flexibility to allow the two ligands to bind their respective proteins effectively, facilitating the formation of a productive ternary complex.[6]
Caption: Generalized workflow for PROTAC synthesis using the linker.
Conclusion
Tos-PEG6-CH2CO2tBu is a valuable and versatile chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure, featuring a PEG6 spacer and orthogonal reactive handles, allows for the controlled and sequential construction of complex bioconjugates. Its demonstrated utility in the synthesis of PROTACs highlights its importance in the development of new therapeutic modalities. The information and protocols provided in this guide serve as a foundational resource for the effective application of this linker in advanced research and development projects.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Tosylate | BroadPharm [broadpharm.com]
- 3. H2N-PEG6-CH2COOtBu | C18H37NO8 | CID 11732002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. H2N-PEG6-CH2COOtBu(297162-50-6) 1H NMR [m.chemicalbook.com]
- 6. Tos-PEG6-acid | AxisPharm [axispharm.com]
